molecular formula C20H18Cl2N4O2S B4600952 ethyl 4-[({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]benzoate

ethyl 4-[({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]benzoate

Cat. No.: B4600952
M. Wt: 449.4 g/mol
InChI Key: LCKLQCUKKYYTCV-UHFFFAOYSA-N
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Description

Ethyl 4-[({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]benzoate is a useful research compound. Its molecular formula is C20H18Cl2N4O2S and its molecular weight is 449.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 448.0527524 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization The scientific exploration of ethyl 4-[({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]benzoate and related compounds spans various areas, including synthesis, characterization, and application in material science. One such study involves the synthesis and spectroscopic studies of related ethyl compounds. These compounds were characterized using multiple spectroscopic methods, including IR, Raman, NMR, and X-ray diffraction, providing insight into their molecular structures and potential applications (İ. Koca et al., 2014).

Molecular Structures and Hydrogen Bonding Another research avenue explores the hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates, which can form various dimensional structures through hydrogen bonding. These structures have implications for developing new materials with specific molecular architectures (J. Portilla et al., 2007).

Catalytic Applications Research has also delved into the catalytic applications of related compounds. For instance, the phosphine-catalyzed annulation of γ-benzyl allenoates with ethyl compounds to produce benzothieno[3,2-b]pyran derivatives highlights the potential of these molecules in facilitating synthetic transformations, which could be valuable in pharmaceutical synthesis and material science (Shanshan Ma et al., 2018).

Liquid Crystal Properties Additionally, some ethyl compounds exhibit liquid crystal properties, indicating their potential use in electronic displays and other technologies that require materials with specific optical characteristics. The synthesis and evaluation of these properties contribute to the development of novel liquid crystal materials (G. M. Weerasekare et al., 2003).

Corrosion Inhibition Pyrazole derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. These compounds can significantly reduce the corrosion rate of steel in hydrochloric acid, suggesting their utility in protecting industrial equipment and infrastructure from corrosive damage (L. Herrag et al., 2007).

Properties

IUPAC Name

ethyl 4-[[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O2S/c1-2-28-19(27)13-4-7-16(8-5-13)24-20(29)25-17-10-23-26(12-17)11-14-3-6-15(21)9-18(14)22/h3-10,12H,2,11H2,1H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKLQCUKKYYTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]benzoate
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ethyl 4-[({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]benzoate
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ethyl 4-[({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]benzoate
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ethyl 4-[({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]benzoate
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ethyl 4-[({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]benzoate
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ethyl 4-[({[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.